molecular formula C6H9ClN2O4 B568206 Chloroacetyl-L-asparagine CAS No. 122723-93-7

Chloroacetyl-L-asparagine

Cat. No. B568206
CAS RN: 122723-93-7
M. Wt: 208.598
InChI Key: MTOREWCHUWIPOO-VKHMYHEASA-N
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Description

Chloroacetyl-L-asparagine is a derivative of L-asparagine, an important amino acid in mammals. L-asparagine is produced in several organs and is widely used for the production of other nutrients such as glucose, proteins, lipids, and nucleotides . It has also been reported to play a vital role in the development of cancer cells .


Synthesis Analysis

The synthesis of L-asparagine presents challenges when prepared using chemical synthesis methods due to pollution-related and side reaction issues . Biotechnological methods offer significant advantages such as high efficiency and mild reaction conditions .


Molecular Structure Analysis

The molecular structure of L-asparagine has been extensively studied. The most studied non-essential amino acid is glutamine that contributes to cancer cell proliferation, invasion, and migration . The crystal structures of ErA in combination with L-aspartic and L-glutamic acids revealed two enzyme conformations, open and closed, corresponding to the active and inactive states .


Chemical Reactions Analysis

L-asparaginase (LA) catalyzes the degradation of asparagine, an essential amino acid for leukemic cells, into ammonia and aspartate . Healthy cells synthesize L-asparagine through the transaminase enzyme, which converts oxaloacetate into an intermediate aspartate that subsequently transfers an amino group from glutamate to oxaloacetate generating α-ketoglutarate and aspartate .


Physical And Chemical Properties Analysis

The chemical formula of asparagine is C4H8N2O3. This compound has a molar mass of 132.119 grams per mole. Under standard conditions, asparagine has a white, crystalline appearance. The density of this compound corresponds to 1.543 grams per cubic centimeter .

Scientific Research Applications

  • L-asparaginase, which is clinically used as an antitumor agent for treating acute lymphoblastic leukemia and lymphosarcoma, is produced through microbial processes. It catalyzes the hydrolysis of L-asparagine to L-aspartate and ammonia. This process depletes L-asparagine, causing cytotoxicity to leukemic cells. Research focuses on microbial L-asparaginase production, enzyme stability, bioavailability, and potential for allergy and toxicity (Lopes et al., 2017).

  • L-asparaginase's potential as an anticancer agent, its mechanism of action, adverse effects, and recent developments from alternative sources like plants and fungi have been extensively studied. This is due to the limitations and toxicities associated with bacterial asparaginases, including thrombosis and pancreatitis (Shrivastava et al., 2016).

  • Biopharmaceutical production of L-asparaginase, including bioprocess design and biochemical characteristics, highlights its application in treating acute lymphoblastic leukemia and other lymphoid malignancies. It also has uses in the food industry as an acrylamide mitigation agent and as a biosensor for L-asparagine detection (Castro et al., 2021).

  • L-asparaginase's inhibition of glycoprotein synthesis in mouse leukaemic cells was investigated to understand its cellular action. This study contributes to the knowledge of how L-asparaginase affects cancer cells at the molecular level (Bosmann & Kessel, 1970).

  • A study on biodegradable asparagine-graphene oxide free chlorine sensors demonstrates the use of asparagine in solution-based fabrication processes. This is relevant for detecting chlorine in various industries (Siddiqui & Deen, 2022).

  • Comprehensive reviews on L-asparaginase cover its production, purification, characterization, biological roles, and applications. This enzyme is crucial in acute lymphoblastic leukemia treatment due to its ability to inhibit protein biosynthesis in lymphoblasts (Batool et al., 2016).

  • The enzyme's activity and asparagine levels in children on different L-asparaginase preparations have been monitored, emphasizing the significance of understanding enzyme dynamics in therapeutic applications (Boos et al., 1996).

Mechanism of Action

L-asparaginase (LA) catalyzes the degradation of asparagine, an essential amino acid for leukemic cells, into ammonia and aspartate . Owing to its ability to inhibit protein biosynthesis in lymphoblasts, LA is used to treat acute lymphoblastic leukemia (ALL) . The acyl-enzyme reacts with a water molecule to release L-ASNase and form aspartate .

Safety and Hazards

Chloroacetyl chloride, a compound related to Chloroacetyl-L-asparagine, is considered hazardous. It is corrosive to metals, causes severe skin burns and eye damage, may cause respiratory irritation, and is toxic if swallowed, in contact with skin, or if inhaled . L-Asparagine, on the other hand, is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

There is a growing interest in the potential of L-asparaginase as an antimicrobial agent . The enzyme has been explored as an anti-infectious agent and there is a possibility of developing it as an approved antimicrobial drug in the future . The confinement of L-asparaginase in different (nano)materials has been reported, highlighting its improved properties, especially specificity, half-life enhancement, and thermal and operational stability improvement .

properties

IUPAC Name

(2S)-4-amino-2-[(2-chloroacetyl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O4/c7-2-5(11)9-3(6(12)13)1-4(8)10/h3H,1-2H2,(H2,8,10)(H,9,11)(H,12,13)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOREWCHUWIPOO-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)CCl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)CCl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50721379
Record name N~2~-(Chloroacetyl)-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloroacetyl-L-asparagine

CAS RN

122723-93-7
Record name N~2~-(Chloroacetyl)-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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